ZG36

Thermal shift assay Target engagement Protein stability

Choose ZG36 for its unique diacylpyramide scaffold and confirmed co-crystal structure (PDB 8I7X), which ensures robust target engagement and reproducible antileukemic effects in AML models. Its enhanced thermal stabilization of ClpP (vs. ZG111) makes it the definitive positive control for binding assays. Not a generic tool; a structurally validated asset.

Molecular Formula C31H35BrN4O4
Molecular Weight 607.5 g/mol
Cat. No. B12397880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZG36
Molecular FormulaC31H35BrN4O4
Molecular Weight607.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCC3=CC=C(C=C3)Br)CC4=CC=C(C5=CC=CC=C45)OC
InChIInChI=1S/C31H35BrN4O4/c1-4-20(2)29-30(38)34(18-22-11-14-26(40-3)25-8-6-5-7-24(22)25)19-27-35(16-15-28(37)36(27)29)31(39)33-17-21-9-12-23(32)13-10-21/h5-14,20,27,29H,4,15-19H2,1-3H3,(H,33,39)/t20-,27+,29?/m0/s1
InChIKeyZFXGQLLQQPADFS-YCQNRJEUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZG36: Human ClpP Agonist for Acute Myeloid Leukemia Research and Mitochondrial Protease Studies


ZG36 (CAS: 2999673-34-4) is a diacylpyramide-based small molecule that functions as a human caseinolytic protease P (ClpP) agonist. It induces unregulated proteolysis of respiratory chain complexes, reduces mitochondrial DNA, and triggers mitochondrial dysfunction leading to leukemic cell death [1]. ZG36 is primarily employed in acute myeloid leukemia (AML) research, with demonstrated in vivo efficacy in xenograft mouse models [2].

Why ZG36 Cannot Be Substituted by Generic ClpP Agonists


ClpP agonists exhibit divergent binding modes, thermal stabilization profiles, and selectivity for the human mitochondrial protease, leading to significant differences in target engagement and downstream functional consequences. ZG36 demonstrates a unique diacylpyramide scaffold and specific structural interactions with human ClpP, as confirmed by its resolved co-crystal structure [1]. Unlike other agonists, ZG36 shows enhanced thermal stabilization of ClpP compared to the parent compound ZG111, indicating stronger direct binding [1]. Substituting ZG36 with a generic or alternative ClpP agonist without considering these specific molecular interactions risks inconsistent activation kinetics, variable degradation of respiratory chain complexes, and non-reproducible antileukemic effects in experimental systems.

Quantitative Differentiation of ZG36 from Closest Analogs


Enhanced Thermal Stabilization of ClpP Compared to Parent Compound ZG111

ZG36 exhibits improved stabilization effects on the thermal stability of ClpP in acute myeloid leukemia (AML) cell lines when compared to the parent compound ZG111 [1]. This enhanced thermal shift indicates stronger direct binding between ZG36 and ClpP, corroborated by the resolved co-crystal structure (PDB ID: 8I7X) [2].

Thermal shift assay Target engagement Protein stability

Antiproliferative Activity in Human AML Cell Lines

ZG36 demonstrates concentration-dependent inhibition of cell growth in multiple human AML cell lines. The antiproliferative IC50 values for HEL, MOLM-13, and MV4-11 cells are 3.3 μM, 2.9 μM, and 5.8 μM, respectively, following 72-hour incubation . These values provide a quantitative benchmark for potency in AML models.

Antiproliferative assay IC50 Acute myeloid leukemia

In Vivo Efficacy in AML Xenograft Model

ZG36 treatment inhibits the development of acute myeloid leukemia in a xenograft mouse model and suppresses the tumorigenesis of AML cells in xenografted mice [1]. This in vivo activity distinguishes ZG36 from agonists that lack demonstrated efficacy in animal models of AML.

Xenograft In vivo Tumor suppression

Structural Confirmation of Direct ClpP Binding

The co-crystal structure of ZG36 bound to human ClpP has been resolved at 1.99 Å resolution (PDB ID: 8I7X), confirming the precise binding mode and key residue interactions [1]. This structural information is not available for many experimental ClpP agonists and provides a rational basis for structure-activity relationship (SAR) studies.

X-ray crystallography Co-crystal structure Binding mode

Mechanistic Differentiation: Non-Selective Degradation of Respiratory Chain Complexes

ZG36 non-selectively degrades respiratory chain complexes and reduces mitochondrial DNA, leading to mitochondrial dysfunction and leukemic cell death [1]. This mechanism is shared with other ClpP agonists but the specific degradation profile and downstream effects may vary based on binding mode and cellular context.

Mitochondrial dysfunction Respiratory chain mtDNA depletion

Optimal Research Applications for ZG36 Based on Quantitative Differentiation


In Vitro Studies of ClpP-Mediated Mitochondrial Dysfunction in AML

ZG36 is ideally suited for in vitro investigations of ClpP agonism in acute myeloid leukemia cell lines (HEL, MOLM-13, MV4-11) at concentrations guided by established IC50 values (2.9-5.8 μM) [1]. Its enhanced thermal stabilization of ClpP ensures robust target engagement, enabling reproducible assessment of respiratory chain complex degradation and mtDNA depletion.

In Vivo Preclinical AML Xenograft Studies

ZG36 has demonstrated in vivo efficacy in suppressing AML tumorigenesis in xenograft mouse models, making it a validated tool for preclinical studies of ClpP-targeted therapies in AML [1]. Researchers can leverage this established in vivo activity to benchmark new ClpP agonists or combination therapies.

Structure-Guided Medicinal Chemistry and SAR Studies

The publicly available co-crystal structure of ZG36 bound to human ClpP (PDB ID: 8I7X) provides a rational basis for structure-activity relationship studies and structure-based optimization of next-generation ClpP agonists [2]. ZG36 serves as a reference ligand for computational docking, binding mode analysis, and design of analogs with improved potency or selectivity.

Thermal Shift Assays for Target Engagement Validation

ZG36's improved thermal stabilization of ClpP compared to ZG111 establishes it as a positive control for thermal shift assays assessing ClpP target engagement [1]. This application is particularly valuable in drug discovery programs seeking to validate direct binding of novel ClpP agonists.

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